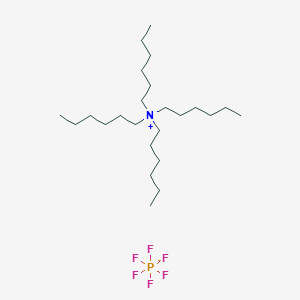

Tetrahexylammonium hexafluorophosphate

Descripción general

Descripción

Tetrahexylammonium hexafluorophosphate is a chemical compound with the CAS number 109241-90-9 . It is used in various applications including proteomics research .

Molecular Structure Analysis

The molecular structure of Tetrahexylammonium hexafluorophosphate is represented by the linear formula: [CH3(CH2)4CH2]4N (PF6) . The molecular weight of the compound is 499.64 .Chemical Reactions Analysis

Hexafluorophosphate salts can be prepared by the reaction of phosphorus pentachloride and alkali or ammonium halide in a solution of hydrofluoric acid .Physical And Chemical Properties Analysis

Tetrahexylammonium hexafluorophosphate is a powder form substance .Aplicaciones Científicas De Investigación

Herbicidal Properties

Tetrahexylammonium hexafluorophosphate has been studied for its effects on the growth and development of various weed species. It has been applied in the form of foliar spraying and soil application, demonstrating strong herbicidal properties . The increased concentration of applied quaternary ammonium salts (QASs) caused a decrease in the assimilation pigments, change in dry weight content, and inhibition of length of shoots and roots .

Dissolution of Cellulose

Quaternary ammonium-based room-temperature ionic liquids (QA RTILs), including Tetrahexylammonium hexafluorophosphate, have been synthesized for the rapid dissolution of cellulose . The applications of cellulose materials have been limited due to their poor solubility in conventional organic solvents . These QA RTILs can be used as non-derivatizing solvents for cellulose and can also be easily recycled because of their thermostable and nonvolatile properties .

Synthesis of Ionic Liquids

Tetrahexylammonium hexafluorophosphate is used in the synthesis of ionic liquids . These ionic liquids have a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in materials science .

Thermal Stability

Tetrahexylammonium hexafluorophosphate has excellent thermal stability . This property makes it suitable for applications that require high-temperature stability .

Safety and Hazards

Tetrahexylammonium hexafluorophosphate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers on Tetrahexylammonium hexafluorophosphate include a study that investigated the effects of four structurally different quaternary ammonium salts (QASs), including Tetrahexylammonium hexafluorophosphate, on the growth and development of three weed species .

Mecanismo De Acción

Target of Action

Tetrahexylammonium hexafluorophosphate is a quaternary ammonium salt Similar quaternary ammonium salts are known to interact with various biological targets, including autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

It’s known that quaternary ammonium salts can interact with their targets, leading to various changes in the biological system .

Result of Action

It’s known that quaternary ammonium salts can have various effects on biological systems, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of Tetrahexylammonium hexafluorophosphate can be influenced by various environmental factors. For instance, it has been observed that quaternary ammonium salts can have strong effects when added to soil, possibly due to the fact that soil is the environment for plant development, from which they collect water and nutrients, as well as toxic chemicals .

Propiedades

IUPAC Name |

tetrahexylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.F6P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-7(2,3,4,5)6/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQQUBRLECVPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585001 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109241-90-9 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

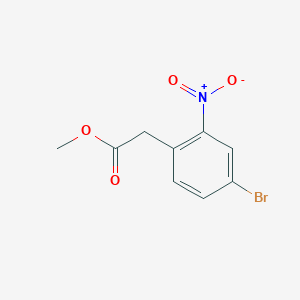

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetrahexylammonium hexafluorophosphate in supercritical CO2 electrochemical systems?

A1: Tetrahexylammonium hexafluorophosphate ((THA)PF6) serves as a supporting electrolyte and electrode-surface modifier in supercritical carbon dioxide (scCO2) electrochemical systems [, ]. It improves ionic conductivity within the scCO2, facilitating electrochemical reactions. Interestingly, at certain concentrations and temperatures, (THA)PF6 forms a two-phase system with scCO2, where the lower phase is molten (THA)PF6, even at temperatures significantly below its atmospheric melting point []. This molten salt phase exhibits a high affinity for ferrocene, effectively extracting it from the scCO2 phase and enabling its electrochemical oxidation at the electrode surface [].

Q2: Can (THA)PF6 be used to study ion transfer across liquid-liquid interfaces?

A3: Yes, (THA)PF6 has been employed to study ion transfer across liquid-liquid interfaces using electrochemical methods []. For instance, in a system involving toluene droplets dispersed in water, the addition of (THA)PF6 to the toluene phase facilitated electron transfer between a hydrophobic redox probe trapped within the droplet and an electrode in the aqueous phase []. This suggests that (THA)PF6 facilitated ion transfer across the toluene/water interface, enabling charge balance and facilitating the electrochemical reaction.

Q3: Are there any environmental concerns regarding the use of quaternary ammonium salts like (THA)PF6?

A4: While the provided research doesn't directly address the environmental impact of (THA)PF6, one study investigated the effects of related quaternary ammonium salts with the [PF6] anion on soil properties and enzymatic activity []. The study found that these salts could increase fluoride content in the soil and impact the activity of various soil enzymes, suggesting potential ecological implications []. This highlights the importance of considering the environmental fate and potential effects of such compounds.

Q4: Where can I find more information about analytical methods used to study (THA)PF6 and related compounds?

A5: The provided research articles primarily utilize electrochemical techniques, such as voltammetry, to investigate (THA)PF6 and its behavior in various systems [, , ]. For detailed information on the specific methodologies and instrumentation employed, refer to the materials and methods sections within each publication. Additionally, exploring literature on electrochemical analysis techniques, particularly those focusing on non-aqueous and supercritical fluid media, can provide valuable insights into the characterization of (THA)PF6.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)